

Unveiling (S)-2-amino-5-phenylpentanoic Acid: A Synthetic Non-Proteinogenic Amino Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-2-amino-5-phenylpentanoic acid

Cat. No.: B112858

[Get Quote](#)

(S)-2-amino-5-phenylpentanoic acid, a non-proteinogenic amino acid, is not known to occur naturally. Extensive searches of scientific literature and natural product databases have yielded no evidence of its presence in plants, fungi, bacteria, or animals. This technical guide provides a comprehensive overview of its characteristics and synthetic methodologies, addressing the interests of researchers, scientists, and drug development professionals.

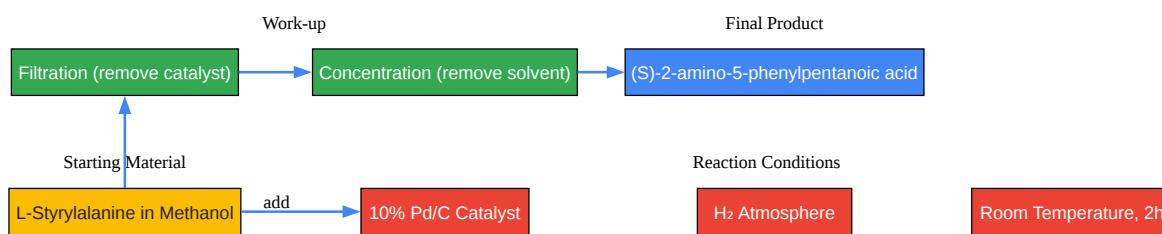
Physicochemical Properties

While data on the natural abundance of **(S)-2-amino-5-phenylpentanoic acid** is unavailable due to its synthetic origin, its key physicochemical properties are summarized below.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₅ NO ₂	--INVALID-LINK--
Molecular Weight	193.24 g/mol	--INVALID-LINK--
IUPAC Name	(2S)-2-amino-5-phenylpentanoic acid	--INVALID-LINK--
Synonyms	L-2-Amino-5-phenylpentanoic acid, (S)-5-Phenylnorvaline	--INVALID-LINK--
Physical Form	White to off-white powder or crystals	--INVALID-LINK--
Purity (Typical)	≥97%	--INVALID-LINK--

Synthetic Methodologies

The synthesis of **(S)-2-amino-5-phenylpentanoic acid** is achieved through chemical methods. Below are detailed protocols for two synthetic routes.


Synthesis via Catalytic Hydrogenation of L-Styrylalanine

This method provides the enantiomerically pure (S)-isomer.[\[1\]](#)

Experimental Protocol:

- **Dissolution:** Dissolve L-styrylalanine (50 mg, 0.26 mmol) in methanol (5 mL) in a reaction vessel.
- **Inert Atmosphere:** Flush the reaction vessel with nitrogen gas.
- **Catalyst Addition:** Add a catalytic amount of 10% palladium on carbon (Pd/C).
- **Hydrogenation:** Place the reaction vessel under a hydrogen atmosphere and stir the mixture at room temperature for 2 hours.
- **Catalyst Removal:** Upon completion of the reaction, filter the mixture through diatomaceous earth to remove the Pd/C catalyst.

- Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.
- Product Isolation: The resulting white powder is **(S)-2-amino-5-phenylpentanoic acid** (51 mg, quantitative yield).
- Characterization: Confirm the structure of the product using $^1\text{H-NMR}$ and mass spectrometry.

[Click to download full resolution via product page](#)

Catalytic Hydrogenation Workflow

Synthesis of Racemic 2-amino-5-phenylpentanoic Acid

This method produces a racemic mixture of the compound.[\[2\]](#)

Experimental Protocol:

- Sodium Ethoxide Preparation: Prepare a solution of sodium ethoxide by dissolving sodium (24 g) in anhydrous ethanol (500 mL).
- Malonic Ester Addition: Dissolve diethyl acetamidomalonate (220 g) in anhydrous ethanol (1 L) and add it to the sodium ethoxide solution under a nitrogen atmosphere.
- Reflux: Reflux the reaction mixture for 30 minutes under nitrogen.

- Alkylation: Add 1-bromo-3-phenylpropane (200 g) to the reaction mixture and continue to reflux overnight.
- Work-up:
 - Cool the reaction to room temperature.
 - Filter the mixture to remove the precipitate.
 - Remove the solvent from the filtrate by distillation under reduced pressure.
- Hydrolysis and Decarboxylation:
 - Add concentrated hydrochloric acid (800 mL) to the residue and reflux for 14 hours.
 - Cool the solution and wash the aqueous phase with ether (2 x 200 mL).
 - Remove residual ether by bubbling nitrogen through the aqueous phase.
- Product Precipitation and Purification:
 - Adjust the pH of the aqueous phase to 7-8 with ammonium hydroxide to precipitate the product.
 - Collect the product by filtration.
 - Dry the product and recrystallize from an ethanol-water mixed solvent to yield (S)-2-amino-5-phenylpentanoic acid (150 g, 83% yield).

Signaling Pathways and Biological Activity

As (S)-2-amino-5-phenylpentanoic acid is not a known natural product, there is no information available regarding its involvement in natural signaling pathways. Its biological activity has not been extensively studied, and it is primarily used as a building block in chemical synthesis.

Conclusion

(S)-2-amino-5-phenylpentanoic acid is a synthetic non-proteinogenic amino acid. While it shares structural similarities with naturally occurring amino acids, there is currently no scientific evidence to support its existence in nature. The synthetic routes described provide efficient methods for its preparation, enabling its use in various research and development applications, particularly in the fields of medicinal chemistry and drug design. Further investigation into its biological properties may reveal potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. L-2-AMINO-5-PHENYL-PENTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. 2-amino-5-phenylpentanoic acid synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Unveiling (S)-2-amino-5-phenylpentanoic Acid: A Synthetic Non-Proteinogenic Amino Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112858#s-2-amino-5-phenylpentanoic-acid-natural-occurrence>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com